Piperidine

Catalog No.
S6643413
CAS No.
110-89-4
M.F
C5H11N
C5H11N
CH2(CH2)4NH
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine

CAS Number

110-89-4

Product Name

Piperidine

IUPAC Name

piperidine

Molecular Formula

C5H11N
C5H11N
CH2(CH2)4NH

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2

InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-N

SMILES

C1CCNCC1

Solubility

Miscible (NTP, 1992)
Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform
Miscible in water
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water, ether
Soluble (in ethanol)

Canonical SMILES

C1CCNCC1

Piperidine is an organic compound with the molecular formula C5H11NC_5H_{11}N. It is a six-membered heterocyclic amine, characterized by a ring structure that includes five methylene groups (–CH₂–) and one nitrogen atom (–NH–). This compound is a colorless liquid with a distinctive, unpleasant odor typical of amines. The name "piperidine" is derived from the Latin word for pepper, reflecting its historical connection to piperine, the active component in black pepper. Piperidine was first synthesized in the mid-19th century and has since become significant in various chemical applications, particularly in pharmaceuticals and organic synthesis .

Piperidine is a hazardous compound and should be handled with appropriate precautions [, ]. Here are some key safety concerns:

  • Toxicity: Piperidine is toxic by inhalation, ingestion, and skin contact. It can cause irritation to the eyes, skin, and respiratory system.
  • Flammability: Piperidine is a flammable liquid with a low flash point. It can readily ignite and form explosive vapors.
  • Corrosivity: Piperidine can be corrosive to skin and eyes upon prolonged contact.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling piperidine.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and ignition sources.
  • Dispose of waste according to local regulations.

Organic Synthesis:

  • Precursor for the Synthesis of Pharmaceuticals and Agrochemicals

    Piperidine serves as a valuable building block for the synthesis of various pharmaceutical drugs and agrochemicals. Its reactivity allows for the attachment of different functional groups, leading to diverse compounds with desired biological activities. [Source: ScienceDirect - "Applications of piperidine in medicinal chemistry"()]

  • Resolution of Racemic Mixtures

    Piperidine can be employed in the resolution of racemic mixtures, separating chiral molecules into their individual enantiomers. This is crucial in pharmaceutical research where a specific enantiomer often exhibits the desired pharmacological effect. [Source: Royal Society of Chemistry - "Enantiomers"()]

Chemical Biology:

  • Modulation of Ion Channels

    Due to its nitrogen atom and cyclic structure, piperidine can modulate the activity of ion channels, which are essential for regulating various cellular processes. This property makes it a valuable tool for studying cellular signaling and ion channel function. [Source: National Institutes of Health - "Ion Channels"()]

  • Organic Catalyst

    Piperidine can act as an organic catalyst in various reactions, accelerating reaction rates and improving reaction efficiency. This is particularly useful in synthetic organic chemistry for the development of new molecules and materials. [Source: American Chemical Society - "Organic Chemistry"()]

Material Science:

  • Synthesis of Polymers: Piperidine can be used as a building block or catalyst in the synthesis of specific polymers. The resulting polymers can possess unique properties such as conductivity, thermal stability, or biocompatibility, making them valuable for various material science applications. [Source: ScienceDirect - "Polymers"()]

Piperidine is known for its reactivity in various chemical transformations:

  • Enamine Formation: Piperidine readily converts ketones to enamines, making it useful in synthetic organic chemistry. Enamines derived from piperidine serve as substrates in reactions such as the Stork enamine alkylation .
  • Knoevenagel Condensation: Piperidine acts as a catalyst in the Knoevenagel condensation reaction, facilitating the formation of carbon-carbon bonds between aldehydes and active methylene compounds .
  • Chlorination: Treatment with calcium hypochlorite leads to the formation of N-chloropiperidine, which can further undergo dehydrohalogenation to yield cyclic imines .

Piperidine and its derivatives exhibit a range of biological activities:

  • Pharmacological Properties: Piperidine derivatives are found in numerous pharmaceuticals, including analgesics and antihistamines. For example, piperidine-based compounds are explored for their potential as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is related to cortisol metabolism .
  • Neuroactive Effects: Some piperidine derivatives have shown neuroactive properties, influencing neurotransmitter systems and demonstrating potential in treating neurological disorders .

Several methods exist for synthesizing piperidine:

  • Hydrogenation of Pyridine: The most common industrial method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .
  • Modified Birch Reduction: This method utilizes sodium in ethanol to reduce pyridine to piperidine under mild conditions .
  • One-Pot Reactions: Recent advancements include one-pot syntheses that combine multiple steps into a single reaction under microwave irradiation, enhancing efficiency and yield .

Piperidine has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for many drugs, particularly those targeting central nervous system disorders and metabolic diseases.
  • Chemical Synthesis: Piperidine is utilized as a reagent and catalyst in organic synthesis processes, including peptide synthesis and DNA sequencing .
  • Industrial Uses: It is employed in the manufacture of rubber chemicals and agricultural products due to its basicity and nucleophilic properties .

Research on piperidine interactions reveals its role in various biochemical processes:

  • Maillard Reaction Products: Piperidine can form through reactions involving lysine during the Maillard reaction, influencing flavor development in food chemistry .
  • Enzyme Inhibition Studies: Investigations into piperidine derivatives have shown their potential as enzyme inhibitors, contributing to drug design efforts aimed at specific biological targets .

Piperidine shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
PyrrolidineFive-membered ringMore basic than piperidine; found in natural products.
MorpholineSix-membered ring with one oxygenUsed as a solvent; less basic than piperidine.
AzetidineFour-membered ringSmaller ring size; less stable than piperidine.
QuinolineBenzene fused with pyridineExhibits aromatic properties; used in dyes and pharmaceuticals.

Piperidine stands out due to its balance of basicity and reactivity, making it versatile for both synthetic applications and biological activity.

Physical Description

Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent.
Liquid
Colorless liquid with an amine odor; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma

Color/Form

CLEAR, COLORLESS LIQUID

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

85.089149355 g/mol

Monoisotopic Mass

85.089149355 g/mol

Boiling Point

223 °F at 760 mmHg (EPA, 1998)
106 °C at 760 mm Hg
106.00 to 107.00 °C. @ 760.00 mm Hg
106 °C

Flash Point

37.4 to 61 °F (EPA, 1998)
61 °F (16 °C) (closed cup)
16 °C c.c.

Heavy Atom Count

6

Taste

BURNING PEPPERY TASTE

Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float
0.8622 at 20 °C/4 °C
Relative density (water = 1): 0.86
0.858-0.862

Odor

AMINE-LIKE ODOR
HEAVY, SWEET, FLORAL, ANIMAL ODOR
Odor of peppe

Odor Threshold

Odor threshold <2 ppm by volume

Decomposition

... When heated to decomposition, it emits highly toxic fumes of oxides of /nitrogen oxides/. ... .

Melting Point

16 to 19 °F (EPA, 1998)
-7 °C
-9 °C

UNII

67I85E138Y

Related CAS

89014-30-2

Vapor Pressure

40 mmHg at 84.56 °F (EPA, 1998)
32.1 [mmHg]
VP: 40 mm Hg at 29.2 °C
32.1 mm Hg at 25 °C
Vapor pressure, kPa at 29.2 °C: 5.3

Absorption Distribution and Excretion

... Piperidine is absorbed through the GI tract, through the skin and by inhalation.
It is well absorbed from gastrointestinal tract and absorption through skin is sufficient to produce death in small animals.
Mammals synthesize piperidine in the body, probably from the amino acid lysine. ... Mammals, including humans, excrete piperidine in urine in amounts of several mg/L under physiological conditions.
In hens, 35 to 70% of an injected dose is rapidly excreted unchanged in the urine. ... When injected iv into rats, piperidine disappeared exponentially with a half-life of 20 min. ... In rats most of an ip dose of (3)H piperidine was excreted unchanged.

Metabolism Metabolites

Mammals synthesize piperidine in the body, probably from the amino acid lysine. ... Mammals, including humans, excrete piperidine in urine in amounts of several mg/L under physiological conditions. Piperidine has been demonstrated to undergo oxidative metabolism in vitro in studies on rat liver microsomes. However, in the absence of quantitative data the importance of this metabolic route cannot be assessed.
Piperidine, a strong base, is excreted unchanged, & is normal constituent of urine probably arising from traces of cadaverine formed by intestinal micro-organisms.
In rats most of an ip dose of (3)H piperidine was excreted unchanged. Two major metabolites were identified as 3- and 4-hydroxypiperidine. Both compounds were also found in untreated animals and thus are probably metabolites of piperidine of exogenous or endogenous origin. These metabolites represent a detoxification mechanism, since they lack the potent pharmacological activities of the parent compound.
Metabolic studies of analgesics and anesthetics containing the piperidine ring have demonstrated the occurrence of N-hydroxylation, formation of a 6-oxo-derivative, and C-oxidative ring cleavage. N-nitrosopiperidine has been synthesized from piperidine and sodium nitrite in the gastric contents, isolated stomach and isolated small intestine of rats.

Associated Chemicals

Piperidine hydrochloride;6091-44-7

Wikipedia

Piperidine
Putrescine

Biological Half Life

When injected iv into rats, piperidine disappeared exponentially with a half-life of 20 min.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

May be obtained from piperine by heating with alcoholic potassium hydroxide, or from 1,5-diaminopentane hydrochloride by cyclization. Usually prepared by electrolytic reduction of pyridine.
Usually prepared by electrolytic reduction of pyridine.
Piperidine and most of its derivatives are easily produced by hydrogenation of the corresponding pyridine derivatives at elevated temperature and pressure over nickel, palladium, or ruthenium catalysts.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Piperidine: ACTIVE
FEMA NUMBER 2908

Analytic Laboratory Methods

DETECTION OF PIPERIDINE WITH CHLORANIL ON TLC.

Storage Conditions

Fireproof. Separated from strong oxidants, acids, incompatible materials See Chemical Dangers.
Store in tightly closed containers in a cool, well vented area away form oxidizers. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Whenever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

A study in ddy mice successfully demonstrated that simultaneous administration of nitrite and piperidine led to a marked increase in the incidence of urinary bladder cancer when cholesterol pellets containing piperidine hydrochloride were surgically implanted into the urinary bladder and the rats were given sodium nitrite (0.1%) in their drinking water for 40 weeks. /Piperidine hydrochloride/

Dates

Modify: 2023-11-23
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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